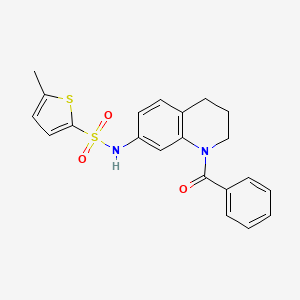

![molecular formula C17H14N4O2S B6566954 2-[(2-methoxyphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1021260-39-8](/img/structure/B6566954.png)

2-[(2-methoxyphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as 1,3,4-thiadiazoles . 1,3,4-thiadiazoles are compounds containing a thiadiazole ring, which is a five-member aromatic ring with two nitrogen atoms, two carbon atoms, and one sulfur atom .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a two-step method for 5H-1,3,4-thiadiazolo[3,2-a] pyrimidin-5-ones was reported, which involved the reaction of 2-amino-1,3,4-thiadiazoles to ethyl cyanoacetate and tandem reduction and deamination in the presence of phosphorus pentoxide–formic acid .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple aromatic rings and heteroatoms. The presence of the thiadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, two carbon atoms, and one sulfur atom, adds to the complexity .Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse and complex, given its structural features. For instance, it has been reported that the one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature gave an excellent yield of products (90–97%) in a swift reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiadiazole ring and other functional groups would likely contribute to its reactivity, stability, and other physicochemical properties .Applications De Recherche Scientifique

Green Synthesis of Heterocyclic Compounds

The compound has been utilized in green synthesis approaches. For instance, researchers have employed vanadium oxide loaded on fluorapatite (V2O5/FAp) as a robust and sustainable catalyst for the synthesis of novel [1,3,4]thiadiazolo[3,2-a]pyrimidines and benzo[4,5]thiazolo[3,2-a]pyrimidines . These heterocyclic compounds find applications in drug discovery and materials science.

Anticancer Activity

Certain derivatives of this compound have demonstrated promising anticancer properties. For instance, 6-amino-5-cyano [1,3,4]thiadiazolo[3,2-a]pyrimidine-2-sulfonamide and (oxo) [1,3,4]thiadiazolo quinazoline-2-sulfonamide derivatives exhibited inhibition of growth activities against human breast carcinoma (MCF-7) cell lines . Further exploration of its cytotoxic effects could lead to potential cancer therapies.

Oxadiazole Derivatives

The compound is structurally related to 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole, which has been studied for its biological properties . Investigating the pharmacological potential of this class of compounds could reveal novel drug candidates.

Multicomponent Reactions

Researchers have exploited the compound in one-pot three-component fusion reactions. By combining chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole with aldehydes and active methylene compounds, they achieved excellent yields of products in a swift reaction . Such multicomponent reactions are valuable in synthetic chemistry.

Materials Science and Catalysis

Fluorapatite (FAp), the material used for catalyst support, has tunable properties and stability. Its ion exchangeability allows for the incorporation of metal ions, including vanadium oxide. Supported metal oxide catalysts, such as vanadia on FAp, play a crucial role in various synthetic organic applications . These catalysts can facilitate carbon-carbon and carbon-nitrogen bond construction reactions.

Biomedical Applications

Beyond catalysis, FAp has found applications in biomedicine. Its stability, acid-base properties, and ion exchange capabilities make it suitable for diverse biomedical contexts . Researchers continue to explore its potential in drug delivery, tissue engineering, and other medical fields.

Propriétés

IUPAC Name |

2-(2-methoxyanilino)-7-methyl-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2S/c1-10-7-8-12-11(9-10)15(22)21-17(19-12)24-16(20-21)18-13-5-3-4-6-14(13)23-2/h3-9H,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLEYWXVDOUSBKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C3N(C2=O)N=C(S3)NC4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-methoxyphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-methylthiophene-2-sulfonamide](/img/structure/B6566897.png)

![methyl 3-[(4-{[(5-methylfuran-2-yl)methyl]carbamoyl}phenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B6566900.png)

![2-(benzylamino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566901.png)

![2-[(3,4-dimethylphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566914.png)

![2-[(3,4-difluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566916.png)

![2-{[(furan-2-yl)methyl]amino}-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566918.png)

![2-[(2,5-dimethoxyphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566926.png)

![2-[(3-chloro-4-fluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566931.png)

![2-[(2,4-difluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566936.png)

![2-[(3-methoxyphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566948.png)

![2-[(2-fluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566959.png)

![7-methyl-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566967.png)

![N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methylbenzamide](/img/structure/B6566975.png)